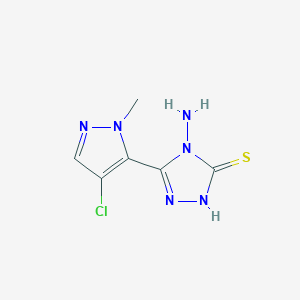

4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(4-chloro-2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6S/c1-12-4(3(7)2-9-12)5-10-11-6(14)13(5)8/h2H,8H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTKHBSSCUQWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1858251-32-7) is a heterocyclic compound that has gained attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula of this compound is C6H7ClN6S, with a molecular weight of 230.68 g/mol. It is characterized by the presence of a triazole ring and a thiol group, which are critical for its biological activity.

Biological Activity

Research indicates that compounds containing triazole and thiol moieties exhibit a range of biological activities including:

Antimicrobial Activity

Studies have demonstrated that 4-amino derivatives of triazoles possess significant antimicrobial properties. For instance:

- Inhibition Zones : A study showed that derivatives exhibited varying inhibition zones against Gram-positive and Gram-negative bacteria. The diameter of inhibition zones ranged from 5 mm to 16 mm depending on the substituent groups on the triazole nucleus .

| Compound | Concentration (%) | Diameter of Inhibition Zone (mm) | Bacterial Species |

|---|---|---|---|

| 4a | 1 | 14 | S. aureus |

| 4b | 1 | 16 | E. coli |

| 4c | 1 | 5 | K. pneumoniae |

Antioxidant Activity

The antioxidant potential of triazole derivatives has been evaluated using DPPH and ABTS assays. For example, certain derivatives exhibited IC50 values comparable to ascorbic acid, indicating strong free radical scavenging activity .

Enzyme Inhibition

The compound has shown promising inhibitory effects on various enzymes:

- Carbonic Anhydrase : Triazole derivatives have been reported to inhibit carbonic anhydrase activity effectively, which is crucial in treating conditions like glaucoma and edema .

- Cholinesterase : Inhibition studies suggest that these compounds may also affect cholinesterase, potentially aiding in the treatment of Alzheimer's disease .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Antimicrobial Screening : A series of triazole compounds were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that electron-donating groups significantly enhanced antibacterial properties .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions, suggesting a mechanism for its inhibitory effects .

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology . The presence of halogen substituents was found to enhance antiproliferative activity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole and triazole compounds exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For example, studies have focused on its ability to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The thiol group in the compound is known to enhance antimicrobial activity. Research has shown that compounds with similar structures can effectively combat bacterial infections and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance .

Agrochemical Applications

1. Pesticide Development

The compound has been explored as a potential pesticide due to its ability to affect insect physiology. Its structural analogs have demonstrated efficacy against various agricultural pests, suggesting that 4-amino-5-(4-chloro-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol could be developed into a novel pesticide formulation .

2. Herbicide Potential

Similar compounds have been investigated for their herbicidal properties, targeting specific pathways in plant growth regulation. The unique mechanism of action could provide an alternative to existing herbicides, contributing to sustainable agricultural practices.

Material Science Applications

1. Coordination Chemistry

The compound's ability to form coordination complexes with metals makes it useful in material science. Research into metal-organic frameworks (MOFs) has highlighted the potential for using such compounds to create materials with specific properties for gas storage and separation technologies .

2. Sensor Development

Due to its reactive thiol group, this compound can be utilized in the development of chemical sensors. These sensors can detect various analytes through changes in fluorescence or conductivity when interacting with target substances .

Case Studies

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous 1,2,4-triazole-3-thiol derivatives with variations in substituents at position 5 of the triazole ring:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chloro group (-Cl) is electron-withdrawing, which may reduce electron density on the triazole ring compared to electron-donating groups (e.g., -NH₂ in AT/AP). This could lower antioxidant activity but enhance stability or alter binding in biological targets .

Thermal and Material Properties

- A silsesquioxane modified with 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol demonstrated thermal stability up to 300°C.

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a pathway involving:

- Formation of hydrazine carbodithioate intermediates from substituted hydrazides or carbamates.

- Cyclization under basic or reflux conditions with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol scaffold.

- Introduction of the substituted pyrazole ring via appropriate coupling or substitution reactions.

This approach ensures the thiol group at position 3 and the amino group at position 4 of the triazole ring are retained, while the 5-position is substituted with the desired heterocyclic moiety such as 4-chloro-1-methyl-1H-pyrazol-5-yl.

Key Preparation Steps and Conditions

2.1 Preparation of Hydrazine Carbodithioate Intermediate

- Starting from ethyl carbamates or aryl hydrazides, hydrazinolysis with hydrazine hydrate produces semicarbazides.

- Reaction of these semicarbazides with carbon disulfide in alcoholic potassium hydroxide yields potassium hydrazine carbodithioate salts.

- This step is typically performed at room temperature or under reflux depending on the substrate.

2.2 Cyclization to 4-Amino-1,2,4-triazole-3-thiol

- The potassium carbodithioate salts are refluxed with hydrazine hydrate for several hours (commonly 3–5 hours).

- Acidification of the reaction mixture precipitates the triazole-3-thiol product.

- Yields for this step range from moderate to high (50–85%), with melting points consistent with literature values.

Representative Synthetic Procedure (Adapted from Related Triazole-Thiol Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, reflux, aqueous medium | Hydrazinolysis of carbamate to semicarbazide | ~68 | 146 (reported for similar compounds) |

| 2 | Carbon disulfide, KOH, ethanol, room temp | Formation of potassium hydrazine carbodithioate salt | 70–80 | Not isolated as pure solid |

| 3 | Hydrazine hydrate, reflux, ethanol | Cyclization to 4-amino-1,2,4-triazole-3-thiol | 50–85 | 180–190 (similar derivatives) |

| 4 | 4-chloro-1-methyl-1H-pyrazol-5-yl halide or derivative, POCl3 or other activating agents | Substitution at 5-position | Variable, optimized per protocol | Dependent on final compound |

Detailed Research Findings and Analysis

Hydrazinolysis and Cyclization: The use of hydrazine hydrate is critical to convert carbamates or hydrazides into the triazole-3-thiol core. Refluxing times vary from 3 hours to several days depending on substrate complexity. The evolution of hydrogen sulfide gas signals completion of cyclization.

Potassium Hydrazine Carbodithioate Salts: These intermediates are stable and can be isolated or used in situ. Their formation is essential for the subsequent ring closure to the triazole thiol.

Substituent Introduction: The 4-chloro-1-methyl-1H-pyrazol-5-yl group is introduced via nucleophilic aromatic substitution or condensation with activated pyrazole derivatives. Phosphoryl trichloride (POCl3) is often employed to facilitate ring closure or substitution reactions leading to fused heterocyclic systems.

Yields and Purity: Reported yields for the triazole-3-thiol core synthesis are generally high (up to 92% in related Schiff base syntheses), but the final substitution step yields depend on reagent purity and reaction optimization.

Characterization: IR spectra show characteristic bands for N-H, S-H, and C=N groups confirming the triazole-thiol structure. Melting points and elemental analyses align with calculated values, confirming compound identity and purity.

Summary Table of Preparation Methods

Q & A

Q. Solutions :

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data .

- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Restraints on thermal parameters (Uiso) improve stability .

- Hydrogen Bonding : Identify N–H···S and O–H···N interactions via difference Fourier maps to stabilize the lattice .

Advanced: How does modifying the pyrazole or triazole substituents impact biological activity?

Methodological Answer:

-

Pyrazole Modifications :

-

Triazole Modifications :

Q. Analytical Validation :

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : In amber vials under argon at -20°C to prevent oxidation of the thiol group.

- Handling : Use gloveboxes (O₂ < 0.1 ppm) to avoid disulfide formation.

- Stability Tests : Monitor via HPLC every 6 months; degradation <2% under recommended conditions .

Advanced: How can X-ray photoelectron spectroscopy (XPS) and SEM-EDS validate surface adsorption in corrosion studies?

Methodological Answer:

- XPS : Detect S 2p peaks at 163.5 eV (metal-thiolate bonds) and N 1s at 399.8 eV (triazole coordination) on mild steel surfaces .

- SEM-EDS : Map elemental distribution (e.g., Fe:S ratio = 10:1 confirms monolayer adsorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.